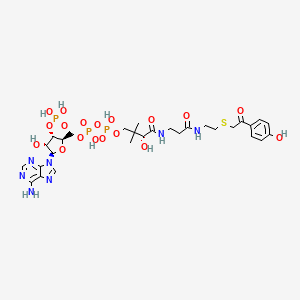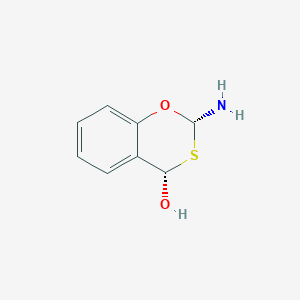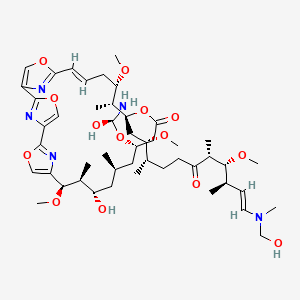
4-Hydroxyphenacyl coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenacyl Coenzyme A is a small molecule belonging to the class of organic compounds known as s-alkyl-coenzymes. These compounds consist of coenzyme A that carries an S-alkyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenacyl Coenzyme A can be achieved through chemo-enzymatic methods. One common approach involves the acylation of coenzyme A with 4-hydroxyphenacyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Purification is often achieved through ion exchange chromatography and other advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenacyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-hydroxybenzoyl coenzyme A.
Reduction: Formation of 4-hydroxyphenethyl coenzyme A.
Substitution: Formation of various substituted phenacyl coenzyme A derivatives.
Scientific Research Applications
4-Hydroxyphenacyl Coenzyme A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme-catalyzed reactions and coenzyme A-dependent pathways.
Biology: Investigated for its role in metabolic processes and its interaction with enzymes such as 4-hydroxybenzoyl-CoA thioesterase.
Medicine: Explored for its potential therapeutic applications, including its role in drug metabolism and detoxification.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenacyl Coenzyme A involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes such as 4-hydroxybenzoyl-CoA thioesterase, which catalyzes the hydrolysis of the thioester bond. This reaction releases 4-hydroxybenzoate and coenzyme A, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to form thioester bonds with acyl groups, facilitating their transfer and transformation in biochemical processes .
Comparison with Similar Compounds
- 4-Hydroxybenzoyl Coenzyme A
- 4-Hydroxyphenethyl Coenzyme A
- 4-Chlorobenzoyl Coenzyme A
Comparison: 4-Hydroxyphenacyl Coenzyme A is unique due to its specific hydroxyl and phenacyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to 4-hydroxybenzoyl coenzyme A, it has an additional phenacyl group that enhances its interaction with certain enzymes. Similarly, it differs from 4-hydroxyphenethyl coenzyme A by the presence of a carbonyl group, which affects its reactivity in oxidation and reduction reactions. The presence of a hydroxyl group distinguishes it from 4-chlorobenzoyl coenzyme A, which contains a chlorine atom instead .
Properties
Molecular Formula |
C29H42N7O18P3S |
|---|---|
Molecular Weight |
901.7 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-20(39)31-9-10-58-12-18(38)16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-11-19-23(53-55(43,44)45)22(40)28(52-19)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,19,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,39)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t19-,22-,23-,24+,28-/m1/s1 |
InChI Key |
ZQLMPRRTUJBILA-VXAHOBLNSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)


![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)


![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777197.png)
![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)
![(2S,3S,4R,5R,6S)-6-[[(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-5-[[(1S,4R,5S,6R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777210.png)
